REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([O:6][S:7](=[O:8])(=[O:9])[N:10]=[C:11]=[O:12])[cH:13][cH:14][cH:15][cH:16]1.[Cl:28][CH2:29][Cl:30].[NH2:17][c:18]1[n:19][c:20]([O:26][CH3:27])[cH:21][c:22]([O:24][CH3:25])[n:23]1>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([O:6][S:7](=[O:8])(=[O:9])[NH:10][C:11](=[O:12])[NH:17][c:18]2[n:19][c:20]([O:26][CH3:27])[cH:21][c:22]([O:24][CH3:25])[n:23]2)[cH:13][cH:14][cH:15][cH:16]1
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Name
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CCOc1ccccc1OS(=O)(=O)N=C=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccccc1OS(=O)(=O)N=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)nc(N)n1
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Name
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Type
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product
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Smiles
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CCOc1ccccc1OS(=O)(=O)NC(=O)Nc1nc(OC)cc(OC)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |